molecular formula C11H22N2O4 B8338539 (1,1-Dimethyl-4-nitro-butyl)-carbamic acid tert-butyl ester

(1,1-Dimethyl-4-nitro-butyl)-carbamic acid tert-butyl ester

Cat. No. B8338539
M. Wt: 246.30 g/mol
InChI Key: RGLJPQCXSWMWQV-UHFFFAOYSA-N
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Patent
US07119207B2

Procedure details

To (1,1-Dimethyl-4-nitro-but-3-enyl)-carbamic acid tert-butyl ester (2.0 g, 8.2 mmol) in 20 mL of EtOH was added NaBH4 (500 mg, 13.5 mmol). The mixture was stirred 1 h and then quenched with saturated NH4Cl (40 mL). The solution was extracted with EtOAc (2×25 mL), the extracts were washed with brine, dried with MgSO4 and concentrated. Silica gel chromatography (10:1 hexane/EtOAc) gave 1.57 g (78%) of a colorless oil: mass spectru m/e=147 (M−100).
Name
(1,1-Dimethyl-4-nitro-but-3-enyl)-carbamic acid tert-butyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]([CH3:16])([CH3:15])[CH2:9][CH:10]=[CH:11][N+:12]([O-:14])=[O:13])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>CCO>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]([CH3:16])([CH3:15])[CH2:9][CH2:10][CH2:11][N+:12]([O-:14])=[O:13])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
(1,1-Dimethyl-4-nitro-but-3-enyl)-carbamic acid tert-butyl ester
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(CC=C[N+](=O)[O-])(C)C)=O
Name
Quantity
500 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl (40 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (2×25 mL)
WASH
Type
WASH
Details
the extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC(CCC[N+](=O)[O-])(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.